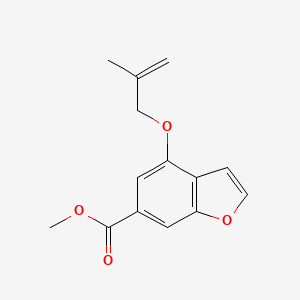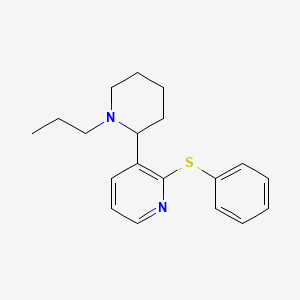
2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a phenylthio group and a propylpiperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a phenylthio compound under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the phenylthio group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the phenylthio group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-thiolated pyridine derivatives.
Substitution: Variously substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Phenylthio)pyridine: Lacks the piperidinyl group, making it less complex.
3-(1-Propylpiperidin-2-yl)pyridine: Lacks the phenylthio group, affecting its reactivity and interactions.
2-(Phenylthio)-3-(1-methylpiperidin-2-yl)pyridine: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine is unique due to the combination of the phenylthio and propylpiperidinyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H24N2S |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
2-phenylsulfanyl-3-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C19H24N2S/c1-2-14-21-15-7-6-12-18(21)17-11-8-13-20-19(17)22-16-9-4-3-5-10-16/h3-5,8-11,13,18H,2,6-7,12,14-15H2,1H3 |
Clave InChI |
WBSLUBLAMZARFI-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCCC1C2=C(N=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


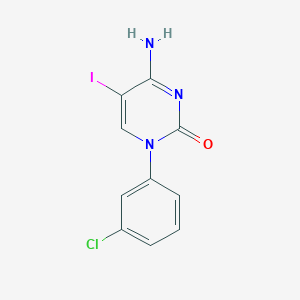


![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)
![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)

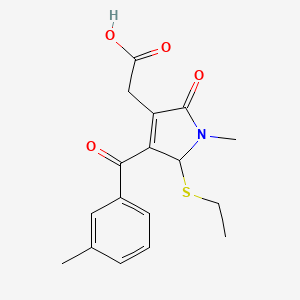
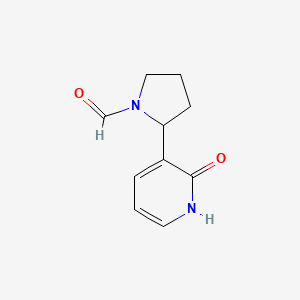

![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide](/img/structure/B11802932.png)

